N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE
Overview
Description
N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound characterized by the presence of naphthalene and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by mimicking the transition states of amines and esters in biological processes, thereby interfering with enzyme activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalen-2-yl-ethylamine: Used in chiral synthesis and as a precursor in organic reactions.
®-(+)-1-(1-Naphthyl)ethylamine: Employed in the synthesis of β-amino acids and enantioselective reactions.
2-(2-Naphthyl)ethylamine hydrochloride: Utilized in various organic synthesis applications.
Uniqueness
N-[2-(NAPHTHALEN-1-YL)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its combination of naphthalene and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-naphthalen-1-ylethyl)-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c30-27(28-17-16-22-11-5-10-21-8-3-4-12-25(21)22)26-13-6-18-29(26)33(31,32)24-15-14-20-7-1-2-9-23(20)19-24/h1-5,7-12,14-15,19,26H,6,13,16-18H2,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQSMDBYXNPPPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NCCC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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